molecular formula C22H20N4O4 B11662854 4-(6-Amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl furan-2-carboxylate

4-(6-Amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl furan-2-carboxylate

Cat. No.: B11662854
M. Wt: 404.4 g/mol
InChI Key: FARLAARCGKMBHE-UHFFFAOYSA-N
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Description

4-{6-AMINO-3-TERT-BUTYL-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL FURAN-2-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrano[2,3-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-AMINO-3-TERT-BUTYL-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL FURAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a pyrano[2,3-c]pyrazole intermediate, followed by functionalization to introduce the furan-2-carboxylate moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated synthesis equipment and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{6-AMINO-3-TERT-BUTYL-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

4-{6-AMINO-3-TERT-BUTYL-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL FURAN-2-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique chemical properties might be beneficial.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{6-AMINO-3-TERT-BUTYL-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL FURAN-2-CARBOXYLATE involves its interaction with molecular targets within biological systems. This could include binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrano[2,3-c]pyrazole derivatives and furan-2-carboxylate-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall reactivity.

Uniqueness

What sets 4-{6-AMINO-3-TERT-BUTYL-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL FURAN-2-CARBOXYLATE apart is its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C22H20N4O4

Molecular Weight

404.4 g/mol

IUPAC Name

[4-(6-amino-3-tert-butyl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] furan-2-carboxylate

InChI

InChI=1S/C22H20N4O4/c1-22(2,3)18-17-16(14(11-23)19(24)30-20(17)26-25-18)12-6-8-13(9-7-12)29-21(27)15-5-4-10-28-15/h4-10,16H,24H2,1-3H3,(H,25,26)

InChI Key

FARLAARCGKMBHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)OC(=O)C4=CC=CO4

Origin of Product

United States

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